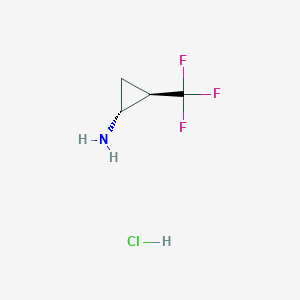
trans-2-(Trifluoromethyl)cyclopropanamine hcl
Overview
Description
“trans-2-(Trifluoromethyl)cyclopropanamine hcl” is a chemical compound with the CAS Number: 1820569-86-5 . It has a molecular weight of 161.55 and its IUPAC name is (1R,2R)-2-(trifluoromethyl)cyclopropanamine hydrochloride .
Synthesis Analysis
The key step in the synthesis of “trans-2-(Trifluoromethyl)cyclopropanamine hcl” is the transformation of the carboxy group into the trifluoromethyl group using sulfur tetrafluoride . This process was successfully performed, and twenty grams of the target product was conveniently prepared in a single batch .Molecular Structure Analysis
The InChI code for “trans-2-(Trifluoromethyl)cyclopropanamine hcl” is 1S/C4H6F3N.ClH/c5-4(6,7)2-1-3(2)8;/h2-3H,1,8H2;1H/t2-,3-;/m1./s1 . The structure was solved by direct methods using the SHELXTL .Chemical Reactions Analysis
The crucial step of the synthesis, namely the transformation of the carboxy group into the trifluoromethyl group, was successfully performed with the use of sulfur tetrafluoride . Treating acid 5 with 2.5 equivalents of sulfur tetrafluoride in the presence of a catalytic amount of water at 90 °C for two hours afforded the trifluoromethyl-substituted cyclopropane 6 in 91% yield after distillation .Physical And Chemical Properties Analysis
“trans-2-(Trifluoromethyl)cyclopropanamine hcl” is a solid substance . It has a molecular weight of 161.55 and its IUPAC name is (1R,2R)-2-(trifluoromethyl)cyclopropanamine hydrochloride .Scientific Research Applications
Medicinal Chemistry and Drug Development
Field:
Medicinal chemistry and pharmaceutical research.
Summary:
Trans-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride is investigated for its potential as a drug candidate. Researchers explore its pharmacological properties, bioavailability, and safety profile. The compound’s unique cyclopropane ring and trifluoromethyl group make it an interesting scaffold for designing novel drugs.
Methods and Experimental Procedures:
Synthesis
Results and Outcomes:
Materials Science and Polymer Chemistry
Field:
Materials science and polymer research.
Summary:
Researchers investigate the incorporation of trans-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride into polymers. The trifluoromethyl group enhances material properties.
Methods and Experimental Procedures:
Results and Outcomes:
These are just three of the six applications. If you’d like to explore more, feel free to ask!
Safety And Hazards
The safety data sheet for “trans-2-(Trifluoromethyl)cyclopropanamine hcl” indicates that it may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to not breathe dust/fume/gas/mist/vapors/spray, to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
(1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3N.ClH/c5-4(6,7)2-1-3(2)8;/h2-3H,1,8H2;1H/t2-,3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHXDJVKUXKZIJ-SWLXLVAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856552 | |
| Record name | (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(Trifluoromethyl)cyclopropylamine hydrochloride | |
CAS RN |
1287760-01-3 | |
| Record name | (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 2-[(3-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1401995.png)





![Ethyl 7-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1402004.png)


